

In Vivo Effects of Mardepodect Hydrochloride on cAMP Signaling: A Technical Guide

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Compound of Interest

Compound Name: Mardepodect hydrochloride

Cat. No.: B3049454

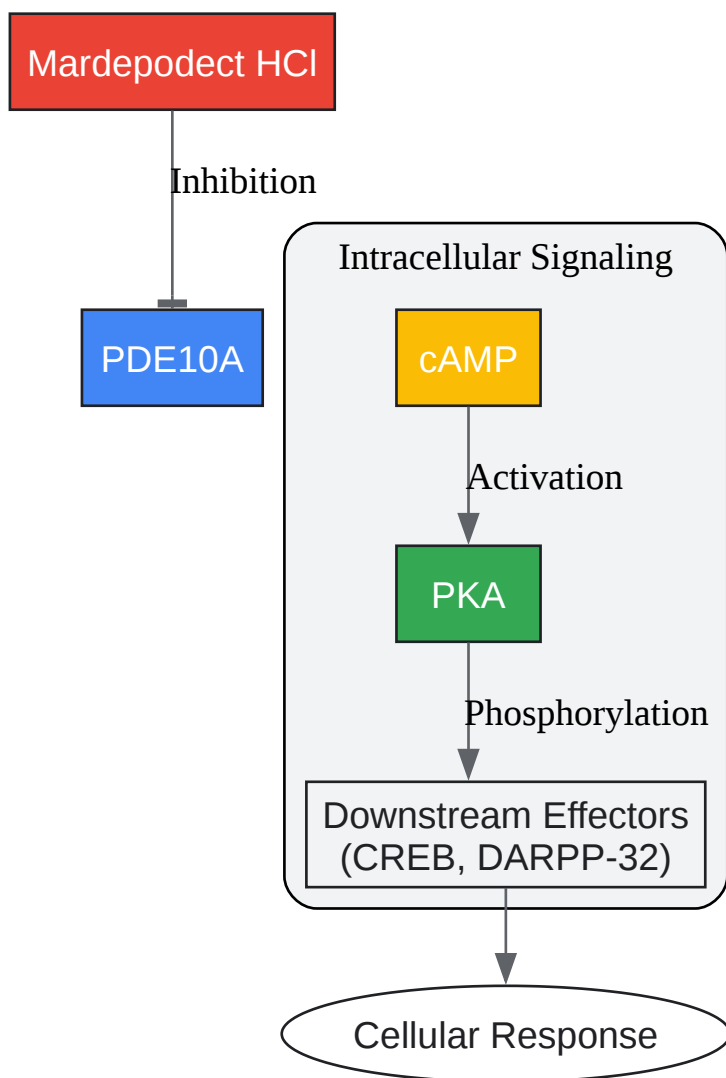
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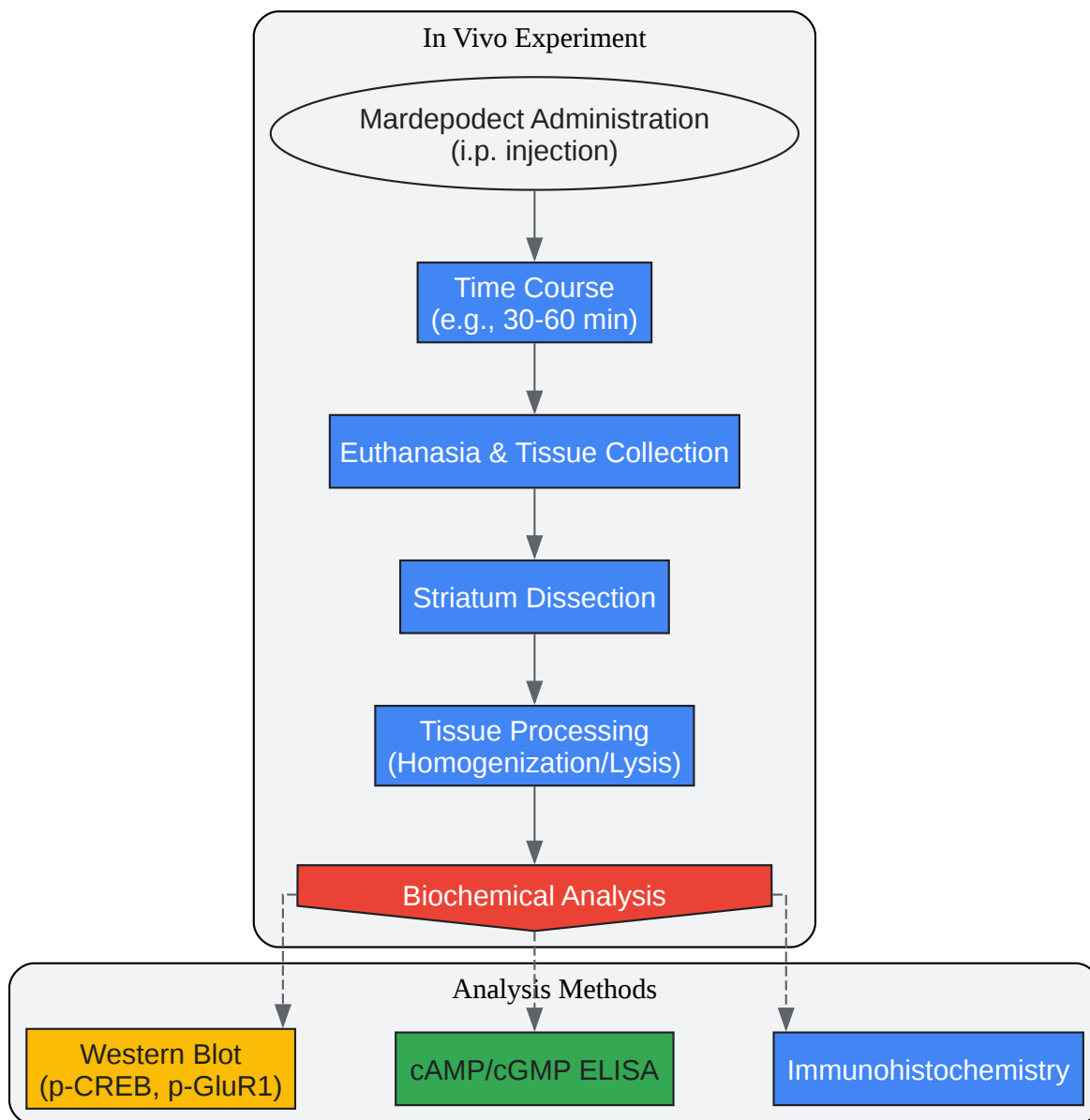
For Researchers, Scientists, and Drug Development Professionals

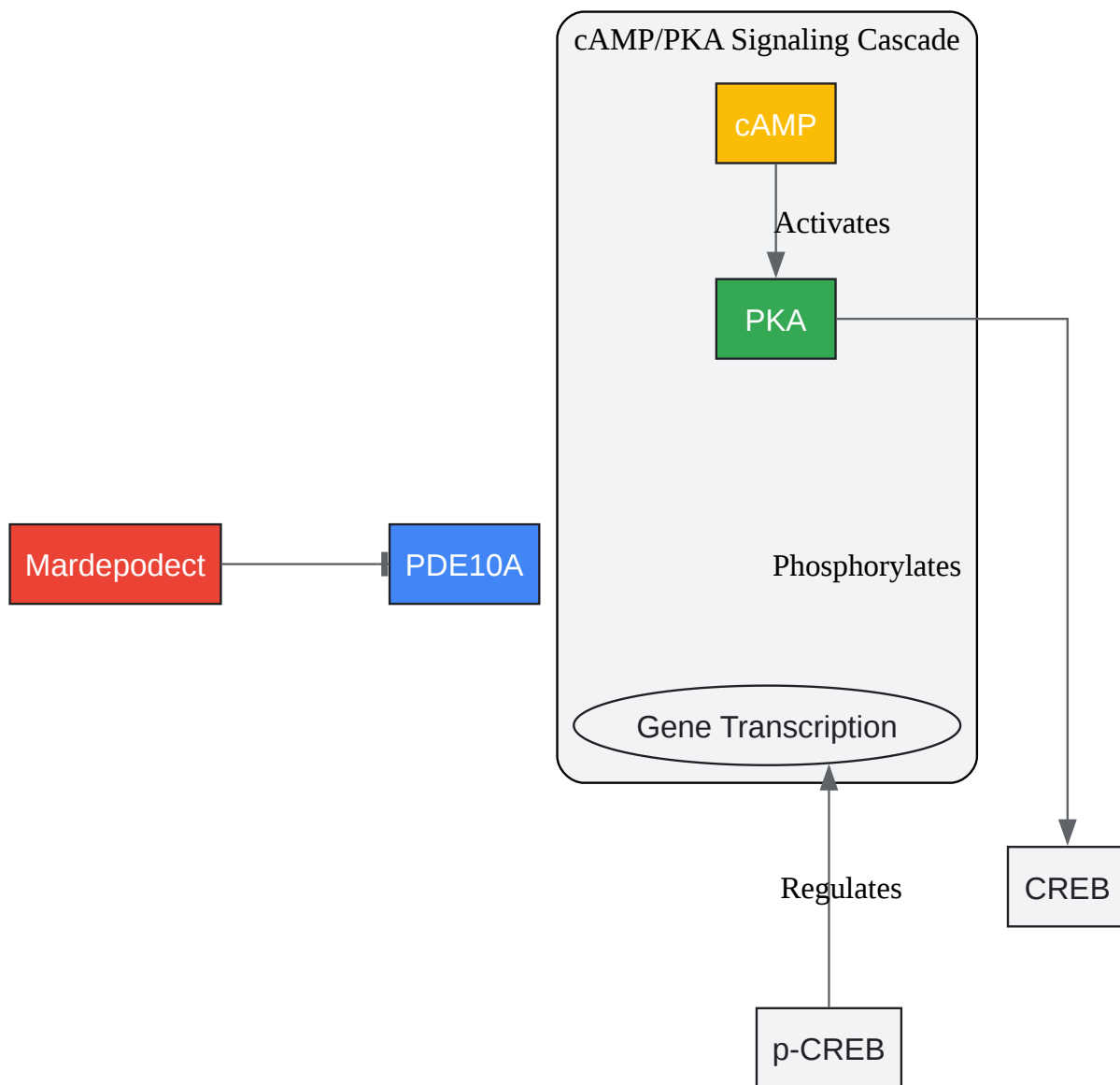
This technical guide provides an in-depth overview of the in vivo effects of **Mardepodect hydrochloride** (also known as PF-2545920) on cyclic adenosine monophosphate (cAMP) signaling. Mardepodect is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the striatum. [1][2] By inhibiting PDE10A, Mardepodect modulates downstream signaling cascades critical to neuronal function, which has been a key area of investigation for neuropsychiatric disorders.

Core Mechanism of Action

Mardepodect's primary mechanism of action is the potent and selective inhibition of the PDE10A enzyme.[3] PDE10A is responsible for the hydrolysis of both cAMP and cyclic guanosine monophosphate (cGMP), converting them into their inactive forms, AMP and GMP, respectively.[4] By blocking this enzymatic activity, Mardepodect leads to an accumulation of intracellular cAMP and cGMP in PDE10A-expressing neurons.[4] This elevation in cyclic nucleotides subsequently activates downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway for cAMP.







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